molecular formula C26H22O5 B11155515 benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11155515
M. Wt: 414.4 g/mol
InChI Key: QWXCEHMEGFOWRH-UHFFFAOYSA-N
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Description

Benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of the corresponding chromen derivative with benzyl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
  • Benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate butyl ester
  • This compound methyl ester

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the ethyl group at the 6-position and the benzyl ester moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

benzyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C26H22O5/c1-2-19-13-22-21(20-11-7-4-8-12-20)14-25(27)31-24(22)15-23(19)29-17-26(28)30-16-18-9-5-3-6-10-18/h3-15H,2,16-17H2,1H3

InChI Key

QWXCEHMEGFOWRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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